molecular formula C23H14BF7O B3068555 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate CAS No. 62497-19-2

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

Cat. No. B3068555
CAS RN: 62497-19-2
M. Wt: 450.2 g/mol
InChI Key: FRADIBPDZCOIFV-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is an organofluorine compound . It is a triarylpyrylium salt used as a photosensitizer in photocatalysis and material science . It is also used in the preparation of three N-alkylpyridinium photosensitizers .


Synthesis Analysis

The synthesis of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate can be achieved through a one-step reaction involving acetophenone and chalcone . The reaction is carried out at 100°C for 2 hours under nitrogen protection . After cooling to room temperature, an appropriate amount of ether is added, the precipitate is filtered and washed with ether, and then dried to obtain a yellow crystal .


Molecular Structure Analysis

The molecular formula of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is C23H14BF7O . Its molecular weight is 450.1564824 . The InChI string representation of its structure is InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1 .


Chemical Reactions Analysis

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . It can also catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions .


Physical And Chemical Properties Analysis

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is an organic intermediate that can be used to prepare cycloaromatic hydrocarbons, which have outstanding optoelectronic properties and are becoming increasingly important in organic chemical engineering .

Scientific Research Applications

Photocatalysis

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is used as a photosensitizer in photocatalysis . It can be activated by light at a wavelength of 465 nm . This makes it suitable for a variety of photocatalytic reactions, including those involved in the synthesis of complex organic molecules.

Material Science

This compound also finds applications in material science . As a photosensitizer, it can be used in the development of new materials with unique properties, such as light-responsive polymers.

Synthesis of C2-Symmetric Cyclobutane Alkene Dimers

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate can catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .

Radical-Cation Diels-Alder Reactions

This compound can also catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions . This is a powerful synthetic method that allows for the construction of complex cyclic structures from simple starting materials.

Synthesis of Pyridines

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate can be used as a photoredox catalyst in the synthesis of pyridines . Pyridines are important structures in medicinal chemistry and materials science.

Synthesis of Dibenzofuran Derivatives

This compound can also be used in the visible-light-promoted synthesis of dibenzofuran derivatives . Dibenzofurans are key structures in a variety of natural products and pharmaceuticals.

Safety and Hazards

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation .

Future Directions

The future directions of 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate research could involve its use in the functionalization of heterocyclic amines, activating them for nucleophilic substitution . As demonstrated by the Cornella lab, the intermediate pyridinium salts can react with a vast array of nucleophiles to form new C-N, C-O, and C-S bonds, making 2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate a valuable reagent for late-stage functionalization .

properties

IUPAC Name

2,4,6-tris(4-fluorophenyl)pyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3O.BF4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17;2-1(3,4)5/h1-14H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRADIBPDZCOIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1C2=CC(=[O+]C(=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BF7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(4-fluorophenyl)pyrylium tetrafluoroborate

CAS RN

62497-19-2
Record name 62497-19-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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